molecular formula C12H12F3NO B2916138 (Prop-2-yn-1-yl)[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine CAS No. 1797101-59-7

(Prop-2-yn-1-yl)[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine

Cat. No. B2916138
CAS RN: 1797101-59-7
M. Wt: 243.229
InChI Key: SWNBLVPXLDAHDO-UHFFFAOYSA-N
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Description

“(Prop-2-yn-1-yl)[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine” is a chemical compound with the molecular formula C5H4F3NO . It has a molecular weight of 151.09 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a prop-2-yn-1-yl group, a trifluoroethyl group, and a 4-methoxyphenyl group . The InChI key for this compound is GAUSMJHDHCSZOX-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, a study on visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines might provide some insights into potential reactions.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 151.09 . The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . It has a log Po/w (iLOGP) of 1.42 .

Safety and Hazards

The compound is classified as a danger according to safety information . It has hazard statements H226, H315, H319, H335, indicating that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c1-3-8-16-11(12(13,14)15)9-4-6-10(17-2)7-5-9/h1,4-7,11,16H,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNBLVPXLDAHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(F)(F)F)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Prop-2-yn-1-yl)[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine

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